molecular formula C13H14BrNO2 B194365 7-(4-Bromobutoxy)-quinoline-2(1H)-one CAS No. 203395-59-9

7-(4-Bromobutoxy)-quinoline-2(1H)-one

Cat. No.: B194365
CAS No.: 203395-59-9
M. Wt: 296.16 g/mol
InChI Key: MBOHAVAGDOGRBS-UHFFFAOYSA-N
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Description

7-(4-Bromobutoxy)-quinoline-2(1H)-one, also known as 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone, is a chemical compound with the CAS number 129722-34-5 . It is a white to almost white powder or crystal .


Molecular Structure Analysis

The molecular formula of this compound is C13H16BrNO2 . Its molecular weight is 298.18 .


Physical and Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . The melting point ranges from 110.0 to 114.0 degrees Celsius .

Scientific Research Applications

Biochemical and Pharmacological Research

  • Microbiota and Metabolism Studies: Investigations into the metabolism of food-borne carcinogens like 2-Amino-3-Methylimidazo[4,5-f]Quinoline by human intestinal microbiota revealed that certain bacteria can degrade such compounds and convert them into derivatives like 7-hydroxy-IQ (Humblot et al., 2005).

Material Sciences and Engineering Applications

  • Corrosion Inhibition: Quinoline derivatives, including those similar to 7-(4-Bromobutoxy)-quinoline-2(1H)-one, have been recognized for their anticorrosive properties. The presence of polar substituents in quinoline derivatives contributes to their ability to form stable chelating complexes with surface metallic atoms, making them effective against metallic corrosion (Verma et al., 2020). Additionally, the length of the hydrocarbon chain in quinoline derivatives like 8-(n-bromo-R-alkoxy)quinoline was found to influence their corrosion inhibition efficiency in acidic environments (Tazouti et al., 2021).

Analytical Chemistry and Spectroscopy

  • Fluorophores and Photophysical Properties: Quinoline derivatives have been studied for their photophysical behaviors, such as dual emissions (normal and ESIPT emission) and large Stokes shifts, indicating potential applications in fluorescence spectroscopy and bioimaging (Padalkar & Sekar, 2014).

Bioimaging and Molecular Probes

  • Bioimaging Applications: Certain quinoline derivatives exhibit strong intramolecular charge-transfer fluorescence with large Stokes shifts, which has been applied in live-cell imaging, specifically targeting the Golgi apparatus in various cell lines. These properties make quinoline derivatives valuable in developing low-cost Golgi-localized probes (Chen et al., 2019).

Safety and Hazards

The safety data sheet (SDS) for 7-(4-Bromobutoxy)-quinoline-2(1H)-one is available, but specific safety and hazard information was not found in the search results .

Properties

IUPAC Name

7-(4-bromobutoxy)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3-6,9H,1-2,7-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOHAVAGDOGRBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)N2)OCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444506
Record name 7-(4-BROMOBUTOXY)-QUINOLINE-2(1H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203395-59-9
Record name 7-(4-BROMOBUTOXY)-QUINOLINE-2(1H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of intermediate 14 (193 mg, 1.2 mmol), 1,4-dibromobutane (0.43 mL, 3.6 mmol) and anhydrous K2CO3 (166 mg, 1.2 mmol) was dissolved in EtOH and the solution was heated to reflux overnight. The solution was diluted with water and extracted with EtOAc. The combined organic layers was washed with saturated aq NaHCO3, brine, dried over anhydrous Na2SO4, concentrated in vacuo and purified by flash chromatography on silica gel column (elution with PE/EtOAc=2:1) to give 7-(4-bromobutoxy)quinolin-2(1H)-one (intermediate 15) (147 mg, 41%) as a yellow solid.
Quantity
193 mg
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0.43 mL
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166 mg
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Synthesis routes and methods II

Procedure details

A mixture of intermediate 38 (253 mg, 1.68 mmol), 1,4-dibromobutane (0.6 mL, 5.04 mmol) and anhydrous K2CO3 (232 mg, 1.68 mmol) was dissolved in EtOH and the solution was heated to reflux overnight. The solution was diluted with water and extracted with EtOAc. The combined organic layers were washed with saturated NaHCO3, brine, dried over anhydrous Na2SO4, concentrated in vacuo and purified by flash chromatography on silica gel column (elution with PE/EtOAc=4:1) to give 7-(4-bromobutoxy)quinolin-2(1H)-one (intermediate 48) (120 mg, 25%) as a yellow solid.
Quantity
253 mg
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reactant
Reaction Step One
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0.6 mL
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232 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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